molecular formula C20H15NO4S B3513484 benzyl 2-[(2-nitrophenyl)thio]benzoate

benzyl 2-[(2-nitrophenyl)thio]benzoate

Cat. No.: B3513484
M. Wt: 365.4 g/mol
InChI Key: JNRGAAPGLJMBIZ-UHFFFAOYSA-N
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Description

Benzyl 2-[(2-nitrophenyl)thio]benzoate is a synthetic organic compound characterized by a benzyl benzoate backbone modified with a 2-nitrophenylthio substituent at the 2-position of the benzoic acid moiety. This structure combines the ester functionality of benzyl benzoate (CAS 120-51-4) with a sulfur-containing aromatic nitro group, which confers unique electronic and steric properties.

Properties

IUPAC Name

benzyl 2-(2-nitrophenyl)sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO4S/c22-20(25-14-15-8-2-1-3-9-15)16-10-4-6-12-18(16)26-19-13-7-5-11-17(19)21(23)24/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRGAAPGLJMBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other thioether-containing esters and nitroaromatics provide a basis for comparative analysis. Key analogs include:

Benzyl Benzoate (CAS 120-51-4)

  • Structure : Lacks the 2-nitrophenylthio substituent, consisting of a simple benzyl ester.
  • Physical Properties :
    • Viscosity: 6.5 mPa·s (low viscosity, advantageous for dielectric fluids) .
    • Flash Point: 298°C (high thermal stability) .
  • Applications : Used as a dielectric medium in vegetable oil-based insulation due to its low moisture content and sufficient breakdown voltage .
  • Toxicity: Limited data; read-across analogs like phenethyl benzoate (CAS 94-47-3) suggest low genotoxicity risk .

N-[2-[(3-Cyano-2-Pyridinyl)Amino]Ethyl]-2-[(2-Thienylmethyl)Thio]-Benzamide (Compound 15, )

  • Structure : Features a thienylmethylthio group and a benzamide core.
  • Functional Comparison :
    • The thienyl group (electron-rich heterocycle) contrasts with the nitro-substituted phenyl group in the target compound, affecting electronic interactions.
    • The amide linkage (vs. ester in the target compound) enhances hydrogen-bonding capacity, influencing solubility and biological target affinity .

2-[[(5-Methyl-3-Isoxazolyl)Methyl]Thio]-N-[2-[(2-Nitrophenyl)Amino]Ethyl]-3-Pyridinecarboxamide (Compound 20, )

  • Structure : Contains a nitroaryl group and isoxazole-thioether moiety.
  • Reactivity : The nitro group in both compounds may participate in electron-transfer reactions, but the isoxazole ring in Compound 20 introduces additional heteroatom-mediated stability.
  • Biological Relevance : Such derivatives are often explored for anticancer or antiviral activity due to nitro group-mediated DNA intercalation or enzyme inhibition .

Phenethyl Benzoate (CAS 94-47-3)

  • Structure : A read-across analog for benzyl benzoate, with a phenethyl alcohol moiety.
  • Toxicity: Used to predict genotoxicity endpoints for benzyl benzoate due to shared ester functionality and aromatic fragments .
  • Divergence : The absence of sulfur and nitro groups in phenethyl benzoate limits its utility in predicting the target compound’s metabolic or toxicological profile.

Comparative Data Table

Property/Compound Benzyl 2-[(2-Nitrophenyl)Thio]Benzoate Benzyl Benzoate Compound 15 Compound 20
Core Structure Benzyl ester + 2-nitrophenylthio Benzyl ester Benzamide Pyridinecarboxamide
Functional Groups Nitro, thioether Ester Thioether, cyano Nitro, isoxazole
Electronic Effects Polarized (nitro EWG, sulfur EDG) Mildly polar EDG (thienyl) EWG (nitro)
Potential Applications Dielectric fluids, redox-active agents Dielectric fluids Pharmaceuticals Pharmaceuticals
Toxicity Data Insufficient Read-across to phenethyl benzoate Not available Not available

Research Findings and Implications

  • However, increased viscosity due to steric bulk could offset this advantage .
  • Biological Activity: Nitroaromatic compounds are often associated with mutagenicity risks, necessitating further genotoxicity studies beyond the read-across approach used for benzyl benzoate .
  • Synthetic Utility : The thioether linkage offers a site for further functionalization (e.g., oxidation to sulfones), which is absent in simpler esters like phenethyl benzoate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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benzyl 2-[(2-nitrophenyl)thio]benzoate
Reactant of Route 2
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benzyl 2-[(2-nitrophenyl)thio]benzoate

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